

synthesis of 5-Chloro-4-iodopyridin-2-amine

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Compound of Interest

Compound Name: 5-Chloro-4-iodopyridin-2-amine

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An In-depth Technical Guide to the Synthesis of **5-Chloro-4-iodopyridin-2-amine**

Abstract

5-Chloro-4-iodopyridin-2-amine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring electron-donating amino and electron-withdrawing halogen moieties, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.^{[1][2][3]} This guide provides a comprehensive, technically-grounded exploration of a robust synthetic strategy for this compound. We will dissect the synthetic challenges, particularly the issue of regioselectivity, and present a logical, multi-step pathway from a common starting material. The causality behind experimental choices, detailed protocols, and safety considerations are elucidated to empower researchers in their synthetic endeavors.

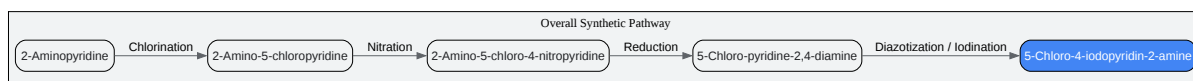
Strategic Analysis: The Challenge of Regioselectivity

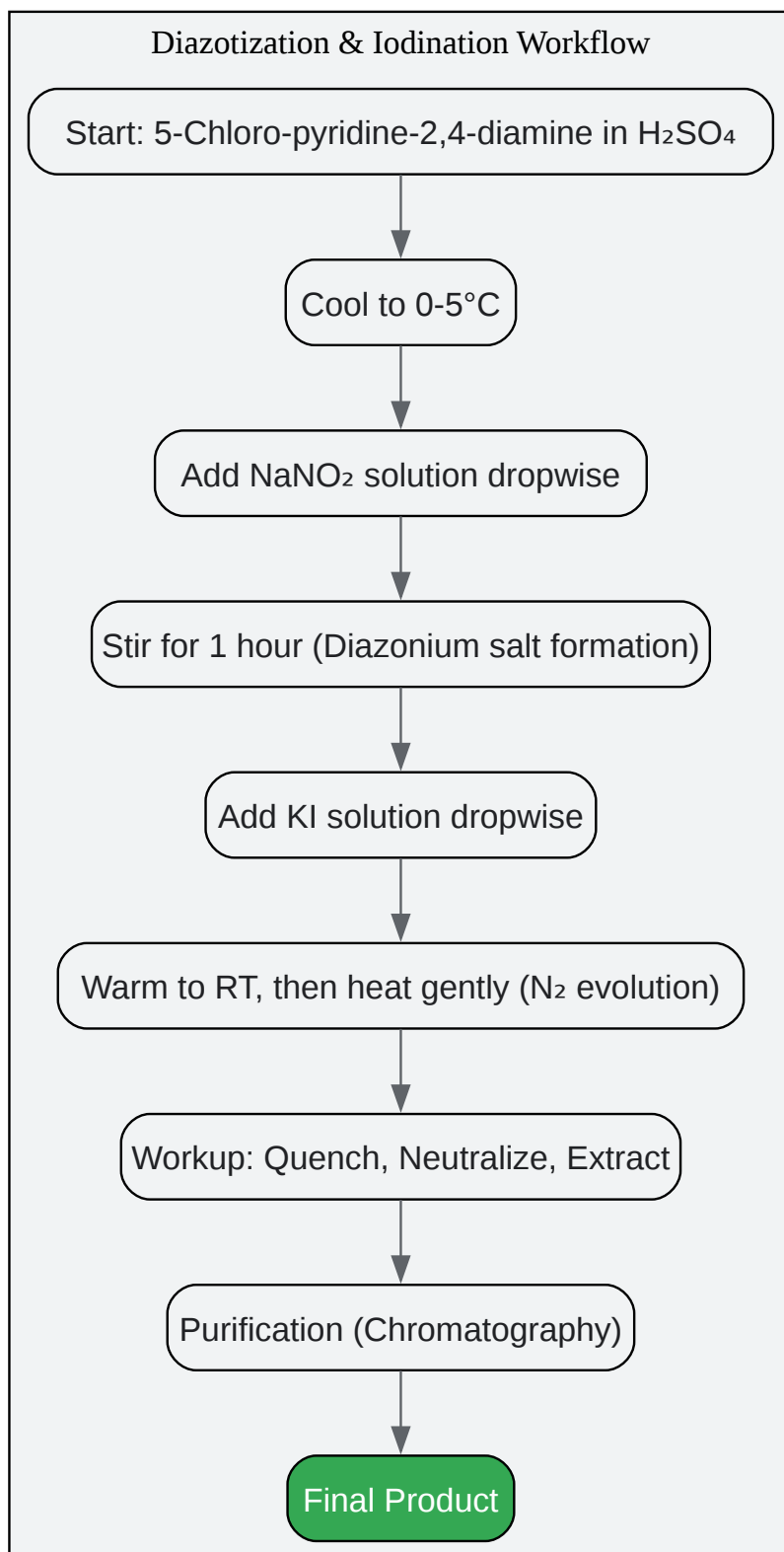
The synthesis of polysubstituted pyridines is a classic challenge in organic chemistry, primarily governed by the directing effects of existing substituents. In our target molecule, **5-Chloro-4-iodopyridin-2-amine**, the arrangement of the amino, chloro, and iodo groups presents a significant regiochemical puzzle.

The most intuitive starting material is the commercially available 2-Amino-5-chloropyridine.^{[4][5]} A straightforward electrophilic iodination of this precursor would seem logical. However, the

powerful ortho-, para-directing effect of the C2-amino group overwhelmingly favors electrophilic attack at the C3 position. Indeed, literature precedents confirm that direct iodination of 2-amino-5-chloropyridine with reagents like N-Iodosuccinimide (NIS) yields the isomeric 2-Amino-5-chloro-3-iodopyridine.[6]

Therefore, a direct iodination approach is not viable for obtaining the desired 4-iodo isomer. A more strategic, multi-step approach is required to override the inherent electronic preferences of the pyridine ring and enforce iodination at the C4 position. This guide proposes a robust pathway leveraging a classical Sandmeyer reaction, which allows for the precise installation of the iodo group via a diazonium salt intermediate.





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Phone: (601) 213-4426

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